2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
2,4-dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and 3-chloro-4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. Upon completion, the product is isolated by filtration and recrystallized from ethanol to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2,4-dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- N’-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]benzohydrazide
Uniqueness
2,4-dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
2,4-dichloro-N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O2/c1-22-14-5-2-9(6-13(14)18)8-19-20-15(21)11-4-3-10(16)7-12(11)17/h2-8H,1H3,(H,20,21)/b19-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRVHSUZWFUNSJ-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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